

# A Comparative Guide to Trimethylene Sulfate and Ethylene Sulfate as Electrolyte Additives

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## Compound of Interest

Compound Name: Trimethylene sulfate

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For researchers and scientists in the field of advanced energy storage, the selection of appropriate electrolyte additives is paramount to enhancing the performance and longevity of lithium-ion batteries. Among the various options, cyclic sulfate compounds have garnered significant attention for their ability to form a stable solid electrolyte interphase (SEI) on the anode surface. This guide provides a detailed comparison of two such additives: **trimethylene sulfate** (TMS), also known as 1,3,2-dioxathiane-2,2-dioxide, and ethylene sulfate (ES), also referred to as DTD or 1,3,2-dioxathiolane-2,2-dioxide. The following sections present a comprehensive analysis based on experimental data, outlining their respective impacts on battery performance and providing detailed experimental methodologies.

## Performance Comparison

The efficacy of TMS and ES as electrolyte additives has been evaluated in various lithium-ion battery chemistries. The data presented below is primarily derived from studies on LiNi<sub>1/3</sub>Mn<sub>1/3</sub>Co<sub>1/3</sub>O<sub>2</sub> (NMC)/graphite pouch cells.

| Performance Metric        | Trimethylene Sulfate (TMS)   | Ethylene Sulfate (ES/DTD)  | Control (No Additive)                           | Experimental Conditions   |
|---------------------------|--|--|---|---|
| Coulombic Efficiency (CE) | Improved CE compared to control.[1]  | Significant improvement in CE.[1][2]   | Baseline  | High precision coulometry on NMC/Graphite pouch cells.[1]                             |
| Capacity Retention        | Higher capacity retention than control.                                    | Cells with ES showed good capacity retention.  | Baseline  | Long-term cycling of NMC/Graphite pouch cells.  |
| Impedance                 | Decreased cell impedance compared to control cells.[1]                     | Decreased cell impedance compared to the baseline electrolyte.[1][2]   | Baseline  | AC impedance spectroscopy on NMC/Graphite pouch cells.[1]                             |
| Gas Evolution (Formation) | Significant gas generation, comparable to control cells.[1]                | Leads to significant gas generation.[2]  | Baseline  | Gas evolution measurements during the formation cycle of NMC/Graphite pouch cells.[1] |
| SEI Composition           | Similar chemical SEI compositions compared to TMS-free electrolytes.[3][4] | Forms an SEI layer rich in organic compounds, Li <sub>2</sub> SO <sub>3</sub> , and ROSO <sub>2</sub> Li.[3][4][5] | Composed of electrolyte decomposition products. | X-ray Photoelectron Spectroscopy (XPS) analysis of the graphite anode.[3][4]          |

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

## Cell Assembly and Formation

- Cell Type: Pouch cells.
- Electrodes:  $\text{LiNi}_{1/3}\text{Mn}_{1/3}\text{Co}_{1/3}\text{O}_2$  (NMC) cathode and a graphite anode.
- Electrolyte: A baseline electrolyte, typically 1.0 M  $\text{LiPF}_6$  in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight).
- Additive Concentration: The additives (TMS or ES) are typically added to the baseline electrolyte at a concentration of 1-2% by weight.
- Assembly: The pouch cells are assembled in a dry room or an argon-filled glove box to prevent moisture contamination. The electrolyte is then injected, and the cells are sealed.
- Formation Cycling: The assembled cells undergo a formation process, which involves several slow charge-discharge cycles (e.g., at a C/20 rate) at a controlled temperature (e.g., 40°C).<sup>[6]</sup> This initial cycling is crucial for the formation of a stable SEI layer.

## Electrochemical Cycling and Performance Evaluation

- Coulombic Efficiency (CE): CE is measured using a high-precision charger. It is calculated as the ratio of the discharge capacity to the charge capacity of the same cycle. A higher and more stable CE indicates lower irreversible capacity loss and a longer cycle life.
- Capacity Retention: Cells are cycled for an extended number of cycles (e.g., 500-1000 cycles) at a specific C-rate (e.g., C/2) and temperature. The discharge capacity is monitored, and the capacity retention is calculated as the percentage of the initial capacity remaining after a certain number of cycles.
- Electrochemical Impedance Spectroscopy (EIS): EIS is performed to analyze the impedance of the cells. The measurement is typically conducted at a specific state of charge (e.g., 50% SOC) over a wide frequency range (e.g., 100 kHz to 10 mHz). The resulting Nyquist plots can be used to determine the charge transfer resistance and SEI resistance, providing insights into the interfacial kinetics.<sup>[7][8][9]</sup>

## Gas Analysis

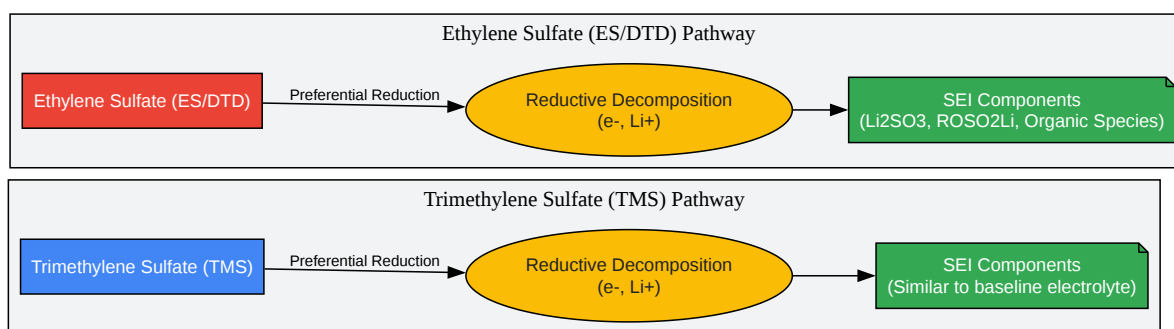
- **Method:** The volume of gas generated during the formation process and subsequent cycling is measured. This can be done by monitoring the volume change of the pouch cells or by using more sophisticated techniques like Archimedes' principle or in-situ gas analysis.
- **Purpose:** The amount and composition of the generated gas can provide information about the reductive decomposition of the electrolyte and the additives at the electrode surfaces.

## Surface Analysis (X-ray Photoelectron Spectroscopy - XPS)

- **Procedure:** After cycling, the cells are disassembled in an inert atmosphere. The electrodes are carefully rinsed with a solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then dried.
- **Analysis:** XPS is used to analyze the chemical composition of the SEI layer formed on the surface of the graphite anode. By examining the core-level spectra of elements like C, O, F, P, and S, the chemical species present in the SEI can be identified, providing insights into the decomposition mechanisms of the electrolyte and additives.[3][4]

## Signaling Pathways and Mechanisms

The primary function of both TMS and ES is to be preferentially reduced on the anode surface compared to the bulk electrolyte solvents, thereby forming a stable and protective SEI layer.



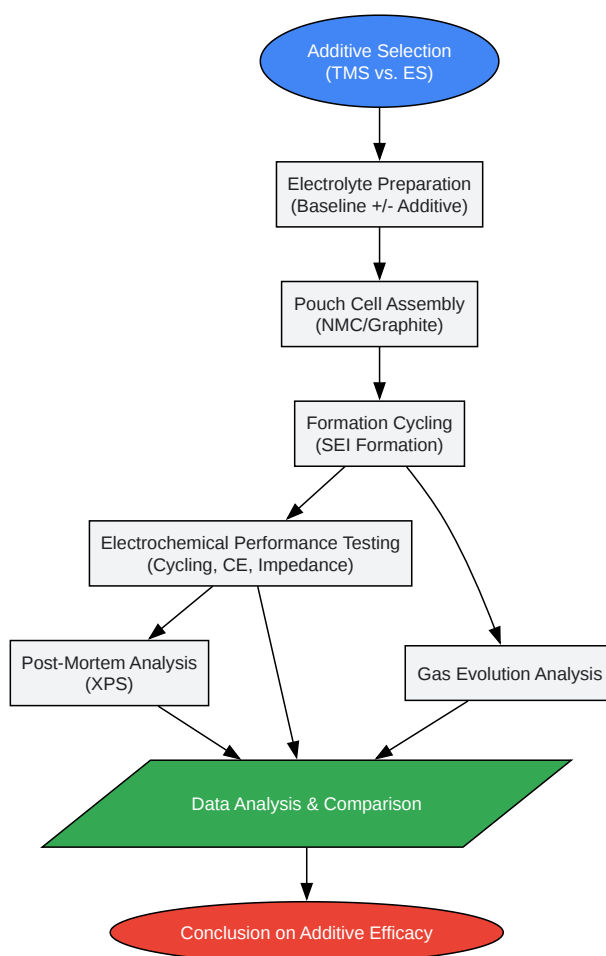
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Caption: SEI formation pathways for TMS and ES.

As depicted in the diagram, both additives undergo reductive decomposition at the anode. For Ethylene Sulfate, this process leads to the formation of specific sulfur-containing species like lithium sulfite ( $\text{Li}_2\text{SO}_3$ ) and lithium alkyl sulfonates ( $\text{ROSO}_2\text{Li}$ ), along with other organic compounds.[3][4][5] These components are believed to create a more robust and effective SEI layer. In contrast, studies on **Trimethylene Sulfate** suggest that its decomposition results in an SEI with a chemical composition that is quite similar to that formed from the baseline electrolyte without the additive.[3][4]

## Experimental Workflow

The logical flow for evaluating these electrolyte additives follows a standard yet rigorous process to ensure reliable and comparable data.



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Caption: General workflow for evaluating electrolyte additives.

## Conclusion

Both **Trimethylene Sulfate** and Ethylene Sulfate demonstrate the ability to improve the performance of LiNi<sub>1/3</sub>Mn<sub>1/3</sub>Co<sub>1/3</sub>O<sub>2</sub>/graphite lithium-ion batteries by enhancing coulombic efficiency and reducing impedance. However, their mechanisms and resulting SEI compositions differ. Ethylene Sulfate appears to form a more distinct SEI layer rich in sulfur-containing species, which has been linked to its strong performance improvements. While **Trimethylene Sulfate** also offers benefits, its impact on the SEI composition is reported to be less pronounced compared to the baseline. A notable drawback for both additives is the significant gas generation during the formation cycle. The choice between TMS and ES will ultimately depend on the specific performance targets and the tolerance for gas evolution in a given battery design. Further research into mitigating gas formation while retaining the performance benefits of these sulfate additives is a promising avenue for future studies.

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